molecular formula C12H12O3S B8600966 1-(5,6-dimethoxy-1-benzothiophen-2-yl)ethanone

1-(5,6-dimethoxy-1-benzothiophen-2-yl)ethanone

Cat. No.: B8600966
M. Wt: 236.29 g/mol
InChI Key: ZJNGZYDPTMVIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5,6-dimethoxy-1-benzothiophen-2-yl)ethanone is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This specific compound is characterized by the presence of acetyl and methoxy groups at positions 2, 5, and 6, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6-dimethoxy-1-benzothiophen-2-yl)ethanone typically involves the acylation of 5,6-dimethoxybenzo[b]thiophene. One common method is the Friedel-Crafts acylation, where an acetyl group is introduced using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(5,6-dimethoxy-1-benzothiophen-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(5,6-dimethoxy-1-benzothiophen-2-yl)ethanone and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes. In anticancer research, it is believed to interfere with cell proliferation pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

    5,6-Dimethoxybenzo[b]thiophene: Lacks the acetyl group but shares the methoxy substitutions.

    2-Acetylbenzo[b]thiophene: Similar structure but without the methoxy groups.

    5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid methyl ester: Another derivative with different functional groups.

Uniqueness: 1-(5,6-dimethoxy-1-benzothiophen-2-yl)ethanone stands out due to the combined presence of acetyl and methoxy groups, which confer unique electronic and steric properties.

Properties

Molecular Formula

C12H12O3S

Molecular Weight

236.29 g/mol

IUPAC Name

1-(5,6-dimethoxy-1-benzothiophen-2-yl)ethanone

InChI

InChI=1S/C12H12O3S/c1-7(13)11-5-8-4-9(14-2)10(15-3)6-12(8)16-11/h4-6H,1-3H3

InChI Key

ZJNGZYDPTMVIAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC(=C(C=C2S1)OC)OC

Origin of Product

United States

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